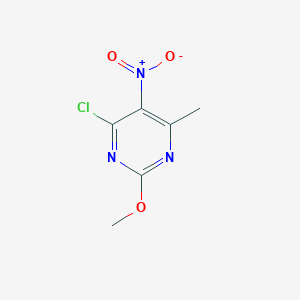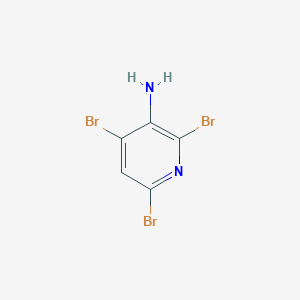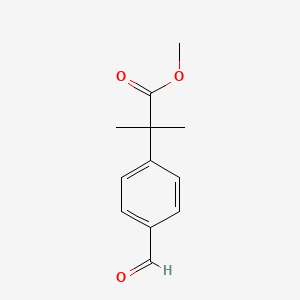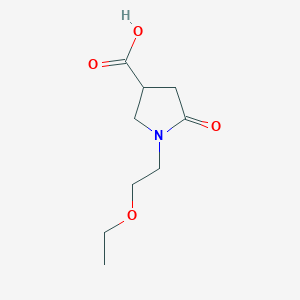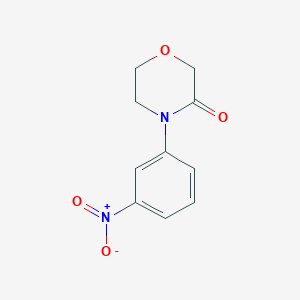
4-(3-Nitrophenyl)morpholin-3-one
Übersicht
Beschreibung
“4-(3-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one method, 2-(2~chloroethoxy)acetic acid is reacted with 4-nitro-aniline with a phenylboronic acid catalyst . Then the 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a morpholinone ring which adopts a twist-chair conformation . The InChI code for this compound is1S/C10H10N2O4/c13-10-7-16-6-5-11 (10)8-1-3-9 (4-2-8)12 (14)15/h1-4H,5-7H2 . Chemical Reactions Analysis
The chemical reactions involving “this compound” include its transformation from 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide in a “one-pot” procedure . Another reaction involves the hydrogenation of “this compound” to get 4-(4-aminophenyl)morpholin-3-one .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.20 g/mol . It has a topological polar surface area of 75.4 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Chemical Reaction Mechanisms and Synthesis
- Chemical Reactions and Kinetics: A study by Montecinos et al. (2017) explored the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine, shedding light on reaction mechanisms and nucleofugality ratios. The research highlights the impact of water molecules on reaction outcomes, emphasizing the kinetic over thermodynamic factors in influencing the energy barriers of such reactions (Montecinos et al., 2017).
- Intermediate Synthesis: Linxiao Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of biologically active compounds. This work underlines the compound's significance in the development of small molecule inhibitors for anticancer research (Linxiao Wang et al., 2016).
- Wittig–SNAr Reactions: Research by Zian Xu et al. (2015) on the Wittig–SNAr approach to synthesizing derivatives of 4-(3-Nitrophenyl)morpholin-3-one as intermediates of aurora 2 kinase inhibitors highlights its utility in creating novel compounds with potential therapeutic applications (Zian Xu et al., 2015).
Safety and Hazards
“4-(3-Nitrophenyl)morpholin-3-one” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Morpholin-3-one derivatives have been shown to effectively cause cell cycle arrest at the g1 phase , suggesting that they may target proteins involved in cell cycle regulation.
Mode of Action
It’s known that some morpholin-3-one derivatives can increase the levels of p53 and fas , proteins that play crucial roles in regulating the cell cycle and promoting apoptosis, respectively.
Pharmacokinetics
The compound’s molecular weight of 2221974 suggests that it
Eigenschaften
IUPAC Name |
4-(3-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPJPFTRGWDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



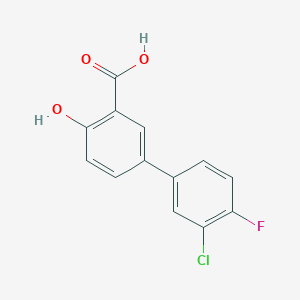
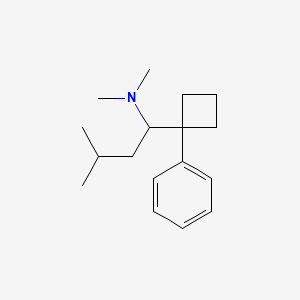
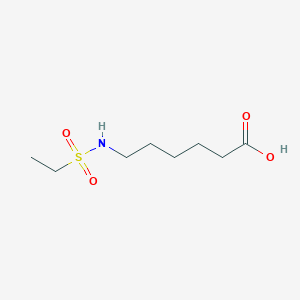

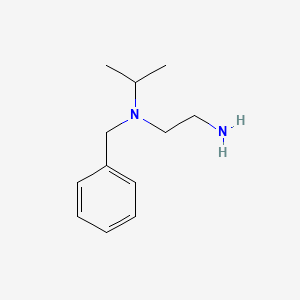
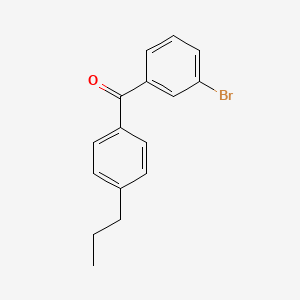
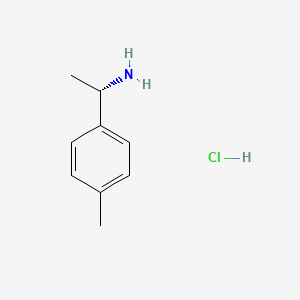
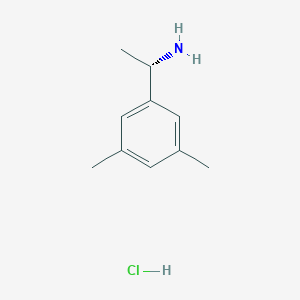
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
